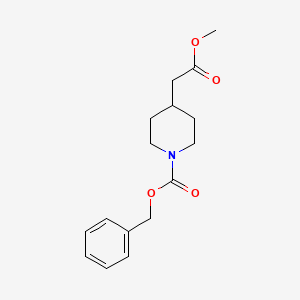

苄基 4-(2-甲氧基-2-氧代乙基)哌啶-1-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1357923-30-8 . It has a molecular weight of 292.33 . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H20N2O4/c1-20-14(18)11-16-7-9-17(10-8-16)15(19)21-12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.33 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .科学研究应用

Drug Design and Synthesis

Piperidine derivatives, such as Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Inhibition of Cholinesterase Receptors

The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Antibacterial Activities

Some piperidine derivatives have been screened for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Fungicidal Activity

Certain compounds with excellent fungicidal activity contained halogen on the benzene ring . An electron-donating group at the 3-position of the benzene ring was unfavorable for activity, but was favorable at the 4-position .

Inhibition Zone Creation

The synthesized compounds possessed a significant zone of inhibition ranging from 12.5±0.14 to 15.35±0.63 mm at higher concentrations (100 μg/mL) . This could be useful in studying the effects of these compounds on various bacterial strains.

Synthesis of Biologically Active Piperidines

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate could potentially be used as a substrate for the synthesis of biologically active piperidines .

安全和危害

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Similar compounds have been used as reactants for the synthesis of pim-1 inhibitors and selective gpr119 agonists for type ii diabetes .

Mode of Action

It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Biochemical Pathways

Similar compounds have been used in α-arylation of aldehydes, enantioselective α-benzylation of aldehydes via photoredox organocatalysis, and enantioselective α−triflouromethylation of aldehydes .

Result of Action

Similar compounds have been used in the synthesis of novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

属性

IUPAC Name |

benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZCKUIDFAVCTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654368 |

Source

|

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170737-53-8 |

Source

|

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)

![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylicacid,[1S-(1alpha,3alpha,4alpha)]-(9CI)](/img/structure/B576001.png)

![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)